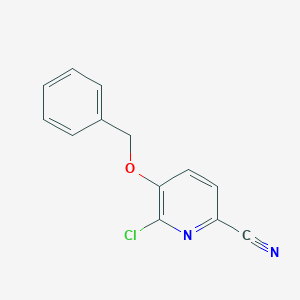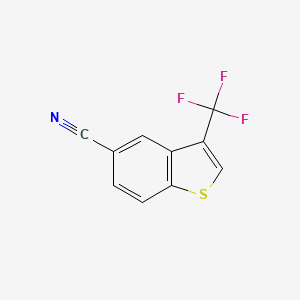
3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- is a heterocyclic compound that contains a thiophene ring fused to a benzene ring, with a carbonitrile group at the 5-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to the desired compound in high yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The carbonitrile group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-3-carbonitrile
- 3-Aminobenzo[b]thiophene
- Benzo[b]thiophene-2-carboxylate
Uniqueness
Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- is unique due to the presence of both the trifluoromethyl and carbonitrile groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity, stability, and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
617706-26-0 |
|---|---|
Molecular Formula |
C10H4F3NS |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1-benzothiophene-5-carbonitrile |
InChI |
InChI=1S/C10H4F3NS/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-3,5H |
InChI Key |
ZLPMBORNSHARBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CS2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


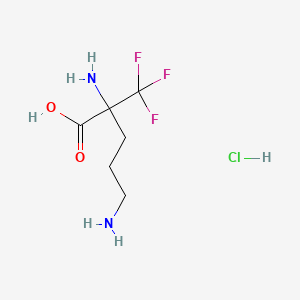
![4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12065393.png)

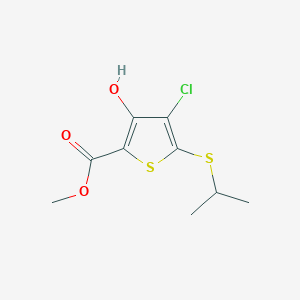





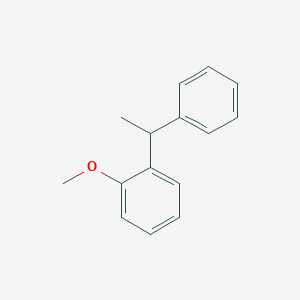
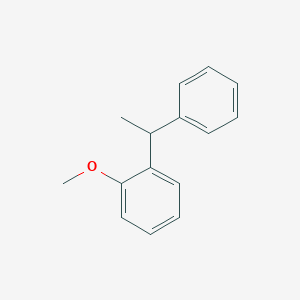

![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)
